

Molecular weight and formula of 2-Bromo-4,6-dimethylphenol

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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylphenol

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An In-depth Technical Guide to 2-Bromo-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Bromo-4,6-dimethylphenol**, a halogenated aromatic compound. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses its potential applications in drug development based on the biological activities of related bromophenol derivatives.

Chemical and Physical Properties

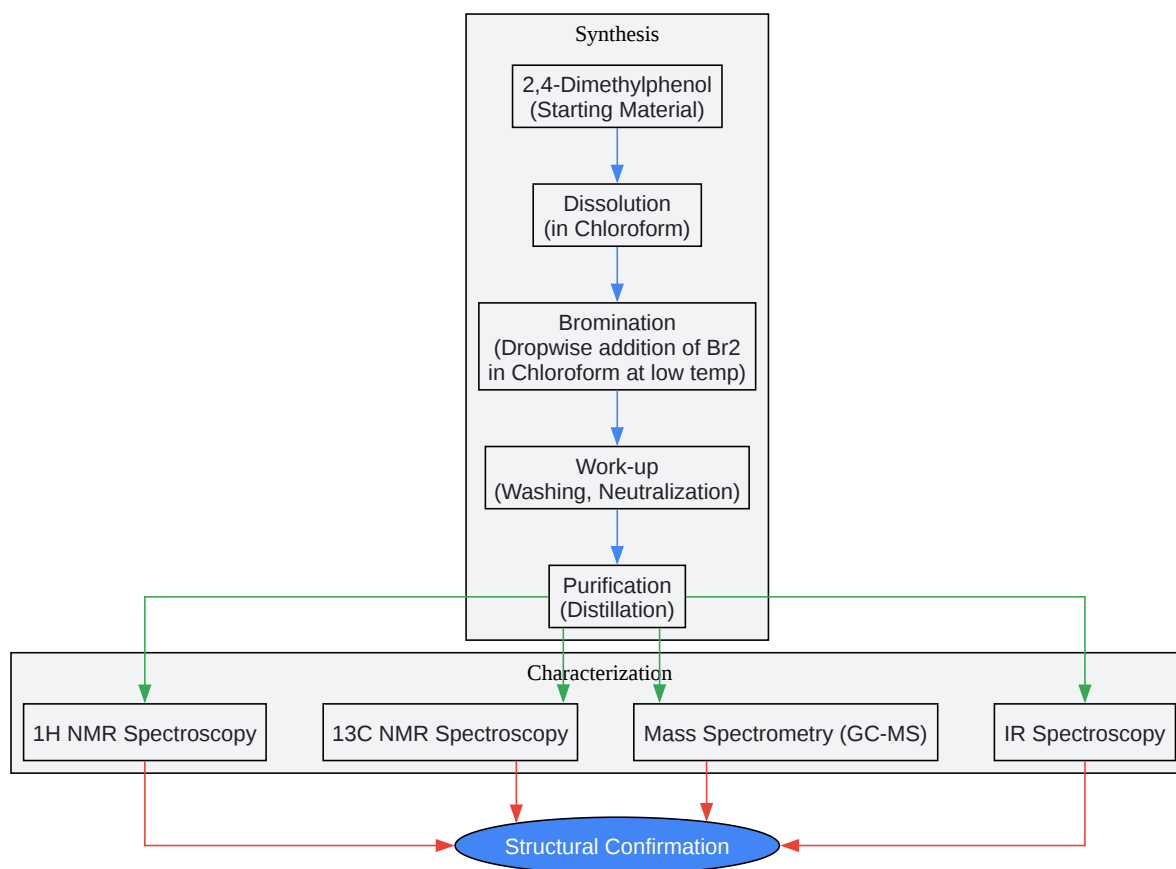
2-Bromo-4,6-dimethylphenol is a substituted phenol with the chemical formula C_8H_9BrO .^{[1][2][3]} Its structure consists of a phenol ring substituted with a bromine atom and two methyl groups. The molecular weight of this compound is 201.06 g/mol.^{[2][3]} It is also known by synonyms such as 6-Bromo-2,4-dimethylphenol and 2-Bromo-4,6-dimethylbenzenol.^{[1][2]} Commercial suppliers typically list this chemical as a liquid with a purity of around 97%.^[1]

Table 1: Chemical and Physical Properties of **2-Bromo-4,6-dimethylphenol**

Property	Value	Source(s)
IUPAC Name	2-bromo-4,6-dimethylphenol	[2]
CAS Number	15191-36-3	[2][3]
Molecular Formula	C ₈ H ₉ BrO	[1][2][3]
Molecular Weight	201.06 g/mol	[2][3]
Monoisotopic Mass	199.98368 Da	[2]
Appearance	Liquid	[1]
InChIKey	CZZYAIIXDTWEE- UHFFFAOYSA-N	[1][2]
SMILES	<chem>CC1=CC(=C(C(=C1)Br)O)C</chem>	[2]

Synthesis and Characterization Workflow

The synthesis of **2-Bromo-4,6-dimethylphenol** typically involves the electrophilic bromination of 2,4-dimethylphenol. The resulting product is then purified and its structure is confirmed using various spectroscopic techniques.



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Caption: General workflow for the synthesis and characterization of **2-Bromo-4,6-dimethylphenol**.

Experimental Protocols

This protocol is adapted from established methods for the bromination of substituted phenols, such as p-cresol.[4][5][6] The synthesis involves the direct bromination of 2,4-dimethylphenol using liquid bromine in a suitable solvent.

Materials:

- 2,4-Dimethylphenol
- Liquid Bromine (Br_2)
- Chloroform (CHCl_3) or other suitable methyl chloride solvent[5]
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (aqueous, dilute)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel

Procedure:

- In a four-neck round-bottom flask, dissolve 2,4-dimethylphenol (1.0 mole) in chloroform (e.g., 250 mL).[5]
- Prepare a solution of bromine (1.05 moles) in chloroform (e.g., 375 mL) and add it to the constant pressure dropping funnel.[5]
- Cool the flask containing the 2,4-dimethylphenol solution to a temperature between -5 to 0 °C using an ice-salt bath.[5]
- Begin stirring the solution and slowly add the bromine solution dropwise from the funnel over a period of 5-7 hours, ensuring the reaction temperature is maintained below 0 °C.[5]

- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.
- Transfer the reaction mixture to a separatory funnel and wash with deionized water (e.g., 2 x 200 mL) to remove hydrogen bromide.[5]
- Subsequently, wash the organic layer with a dilute aqueous solution of sodium bicarbonate until the washings are neutral, followed by a final wash with water.[5]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform solvent under reduced pressure to yield the crude product.
- The final product, **2-Bromo-4,6-dimethylphenol**, can be purified by vacuum distillation.[6]

The structural confirmation of the synthesized **2-Bromo-4,6-dimethylphenol** is achieved through standard spectroscopic methods.

Table 2: Predicted and Expected Spectroscopic Data

Technique	Data Type	Expected Values/Observations
^1H NMR	Chemical Shift (δ)	~ 7.1 ppm (s, 1H, Ar-H), ~ 6.9 ppm (s, 1H, Ar-H), ~ 5.0 ppm (s, broad, 1H, -OH), ~ 2.3 ppm (s, 3H, Ar-CH ₃), ~ 2.2 ppm (s, 3H, Ar-CH ₃)
^{13}C NMR	Chemical Shift (δ)	~ 150 ppm (C-OH), ~ 135 ppm (C-CH ₃), ~ 131 ppm (C-H), ~ 129 ppm (C-CH ₃), ~ 128 ppm (C-H), ~ 115 ppm (C-Br), ~ 20 ppm (CH ₃), ~ 16 ppm (CH ₃)
Mass Spec.	m/z	Molecular ion [M] ⁺ peak showing a characteristic 1:1 isotopic pattern at m/z 200 and 202.
IR	Wavenumber (cm ⁻¹)	Broad peak ~ 3400 - 3500 cm ⁻¹ (O-H stretch), ~ 2900 - 3000 cm ⁻¹ (C-H stretch), ~ 1400 - 1600 cm ⁻¹ (C=C aromatic stretch), ~ 550 - 650 cm ⁻¹ (C-Br stretch).

Note: NMR values are predicted based on the structure and data from similar compounds like 4-Bromo-2,6-dimethylphenol and 2,6-dimethylphenol.[\[7\]](#)[\[8\]](#) Actual experimental values may vary.

Protocol for ^1H NMR Spectroscopy:[\[9\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Bromo-4,6-dimethylphenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

- Instrument Parameters (400 MHz Spectrometer):
 - Pulse Sequence: Standard single-pulse experiment.
 - Temperature: 298 K (25 °C).
 - Spectral Width: -2 to 14 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on concentration.
- Data Processing: Fourier transform the acquired FID. Phase the spectrum and correct the baseline. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Applications in Drug Development and Biological Activity

While specific biological activities of **2-Bromo-4,6-dimethylphenol** are not extensively documented, the broader class of bromophenols, often isolated from marine algae, exhibits significant potential in drug discovery.^[10] These compounds and their derivatives have demonstrated a range of biological effects, including anticancer, antidiabetic, and anti-inflammatory properties.^[10]

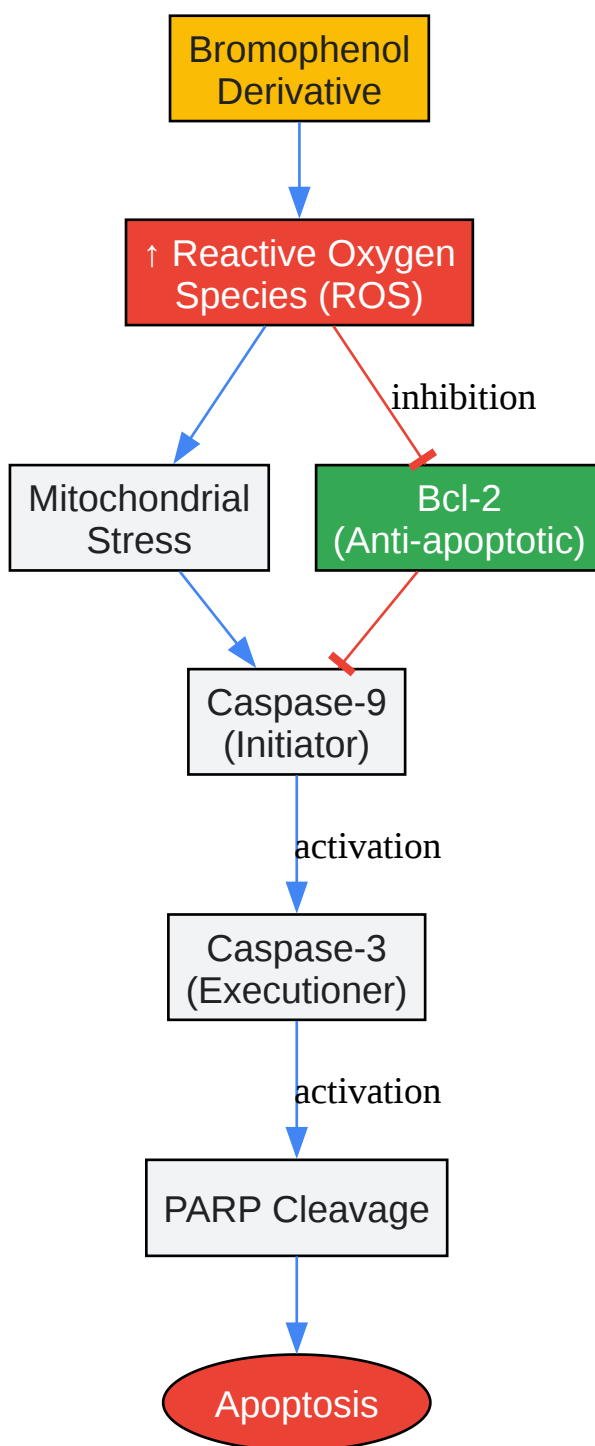
- Anticancer Activity: Certain bromophenol hybrids have been shown to induce apoptosis in human cancer cell lines.^{[11][12]} The mechanism often involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.^{[11][12]}
- Antidiabetic Properties: Some bromophenol derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B).^[13] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.^[10]

- **Antioxidant and Anti-inflammatory Effects:** The phenolic structure allows many bromophenols to act as antioxidants.^[14] They can also modulate key inflammatory signaling pathways such as the NF- κ B and MAPK pathways.^{[10][15]}
- **Antibacterial Activity:** Bromophenol derivatives have been explored as potential antibacterial agents against pathogens like *Staphylococcus aureus* and MRSA.^[16]

Relevant Signaling Pathways

The biological activities of bromophenol derivatives are mediated through the modulation of critical cellular signaling pathways.

Several synthetic bromophenol hybrids have been found to induce apoptosis in cancer cells by increasing intracellular ROS levels. This leads to a cascade of events including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.^{[11][12]}

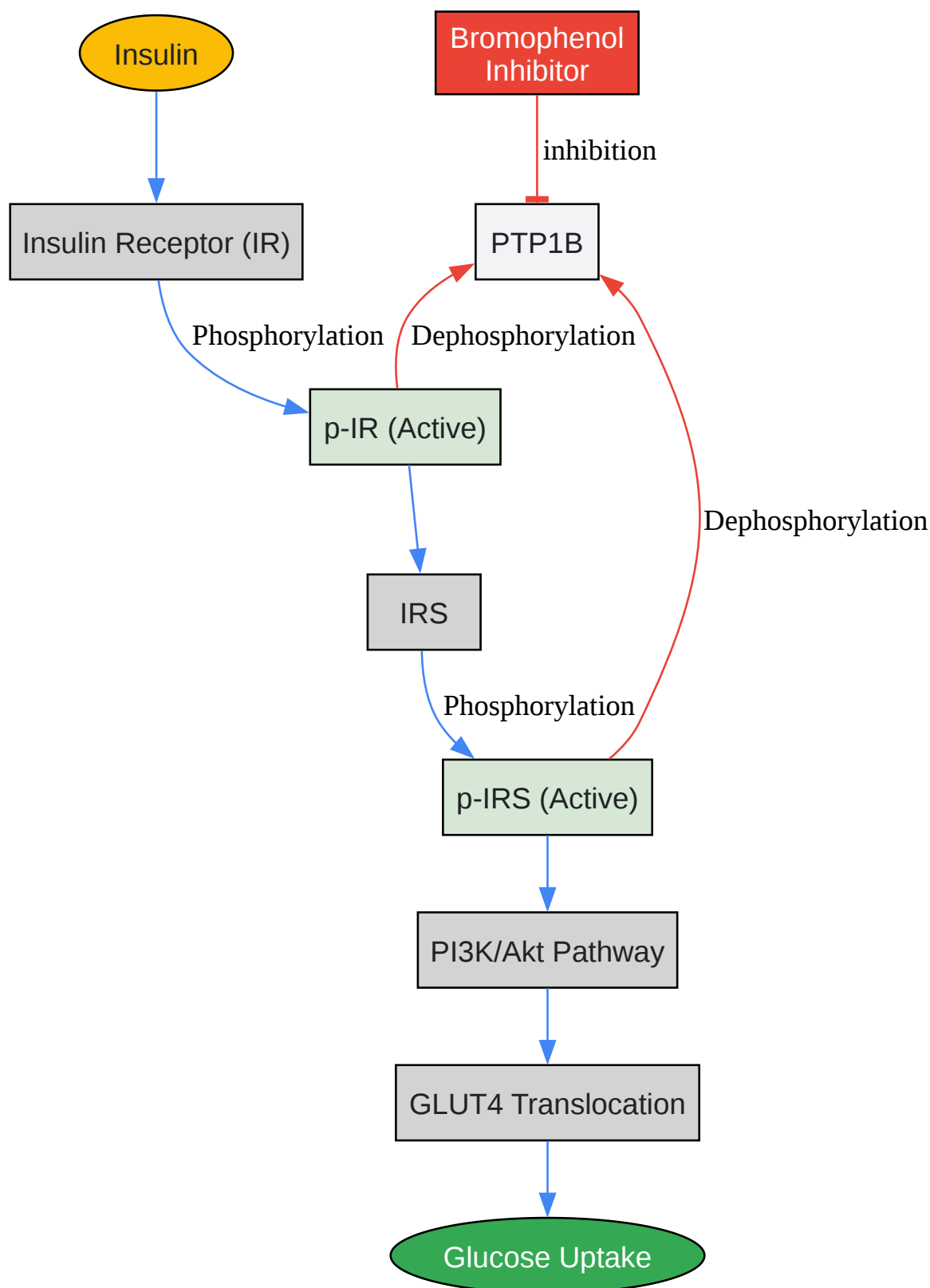


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Caption: ROS-mediated apoptotic pathway induced by certain bromophenol derivatives.

Bromophenols can act as inhibitors of PTP1B, enhancing insulin signaling. PTP1B normally dephosphorylates and deactivates the insulin receptor (IR) and its substrate (IRS), dampening

the downstream signal. Inhibition of PTP1B prevents this deactivation.[10][13]



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Caption: Mechanism of PTP1B inhibition by bromophenols in the insulin signaling pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-4,6-dimethylphenol** is classified as a hazardous substance.[2]

- Hazards:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautions:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

All handling should be performed in a well-ventilated area or a chemical fume hood.

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before use.

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